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Compound of Interest

Compound Name:
2,6-Difluoro-3-

methoxybenzylamine

Cat. No.: B1308633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-
Difluoro-3-methoxybenzylamine, a compound of interest in medicinal chemistry and drug

development. Due to the limited availability of direct experimental spectra for this specific

molecule, this document presents a thorough analysis based on data from structurally similar

compounds and predictive models. The information herein is intended to serve as a valuable

reference for the identification, characterization, and quality control of 2,6-Difluoro-3-
methoxybenzylamine and its derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,6-Difluoro-3-methoxybenzylamine. These

predictions are derived from the analysis of analogous compounds, including 2,6-difluorobenzyl

derivatives and substituted benzylamines, as well as computational models.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

¹H NMR (Proton NMR)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 7.0 - 7.2 t 1H H-4

Coupling to

adjacent fluorine

atoms.

~ 6.8 - 6.9 t 1H H-5

Coupling to

adjacent fluorine

atoms.

~ 3.9 s 3H -OCH₃

~ 3.8 s 2H -CH₂NH₂

~ 1.5 - 2.0 br s 2H -NH₂

Chemical shift

can vary with

solvent and

concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Assignment Notes

~ 155 - 160 (dd) C-2, C-6
Doublet of doublets due to

coupling with fluorine.

~ 150 - 155 C-3

~ 125 - 130 (t) C-4
Triplet due to coupling with two

fluorine atoms.

~ 110 - 115 (t) C-5
Triplet due to coupling with two

fluorine atoms.

~ 115 - 120 (t) C-1
Triplet due to coupling with two

fluorine atoms.

~ 56 -OCH₃

~ 35 - 40 (t) -CH₂NH₂
Triplet due to coupling with

fluorine atoms.
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¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ, ppm) Assignment Notes

~ -110 to -120 F-2, F-6 Referenced to CFCl₃.

Table 2: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (primary amine)

2850 - 3000 Medium
C-H stretch (aromatic and

aliphatic)

1600 - 1620 Strong C=C stretch (aromatic ring)

1580 - 1600 Medium N-H bend (scissoring)

1450 - 1500 Strong C-F stretch

1250 - 1300 Strong C-O stretch (aryl ether)

1000 - 1100 Strong C-N stretch

Table 3: Predicted Mass Spectrometry Data

The molecular weight of 2,6-Difluoro-3-methoxybenzylamine (C₈H₉F₂NO) is 173.16 g/mol .

[1] Predicted m/z values for common adducts are listed below.[2]

Adduct Predicted m/z

[M+H]⁺ 174.07250

[M+Na]⁺ 196.05444

[M-H]⁻ 172.05794

[M+NH₄]⁺ 191.09904

[M+K]⁺ 212.02838
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified 2,6-Difluoro-3-methoxybenzylamine
in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H NMR, ¹³C NMR,

and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to

simplify the signals to singlets for each unique carbon.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: As 2,6-Difluoro-3-methoxybenzylamine is likely a liquid or low-melting

solid at room temperature, the thin-film method is appropriate. Place a drop of the neat

compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and

acquire the spectrum. Typically, a background spectrum of the clean salt plates is recorded

first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.[3]

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft

ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for

generating the protonated molecule [M+H]⁺.

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the

expected molecular ion peak and potential fragment ions.
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Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

novel compound like 2,6-Difluoro-3-methoxybenzylamine.

General Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 2,6-Difluoro-3-methoxybenzylamine

Purification (e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment
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Caption: General workflow for synthesis and spectroscopic characterization.
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NMR Data Interpretation Logic
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Caption: Logical flow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 2,6-difluoro-3-methoxybenzylamine (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

3. journals.library.ualberta.ca [journals.library.ualberta.ca]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2,6-Difluoro-
3-methoxybenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1308633?utm_src=pdf-body-img
https://www.benchchem.com/product/b1308633?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-4-methoxybenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-4-methoxybenzylamine
https://pubchemlite.lcsb.uni.lu/e/compound/4387311
https://journals.library.ualberta.ca/jpps/index.php/JPPS/article/download/31839/21648
https://www.benchchem.com/product/b1308633#spectroscopic-data-of-2-6-difluoro-3-methoxybenzylamine-nmr-ir-ms
https://www.benchchem.com/product/b1308633#spectroscopic-data-of-2-6-difluoro-3-methoxybenzylamine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1308633#spectroscopic-data-of-2-6-difluoro-3-
methoxybenzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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